molecular formula C10H24Cl2N2O4Pt B1235774 Satraplatin

Satraplatin

Número de catálogo: B1235774
Peso molecular: 502.3 g/mol
Clave InChI: TWEQNPPRXJRHHM-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Evolution of Platinum Complexes in Cancer Research

The era of platinum-based chemotherapy began with a serendipitous discovery in the 1960s by Barnett Rosenberg, who observed that platinum electrodes undergoing electrolysis inhibited the division of Escherichia coli cells. nih.gov This led to the identification of cis-diamminedichloroplatinum(II), now famously known as cisplatin (B142131), as the active agent. Approved by the U.S. Food and Drug Administration (FDA) in 1978, cisplatin demonstrated remarkable efficacy against various malignancies, particularly testicular cancer. nih.govijsssr.com

Despite its success, the clinical use of cisplatin was hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, along with the development of both intrinsic and acquired drug resistance in cancer cells. nih.govfrontiersin.org These challenges spurred the development of second and third-generation platinum analogs. Carboplatin (B1684641), a second-generation agent, was developed to exhibit a better toxicity profile, showing significantly reduced kidney toxicity compared to cisplatin. nih.gov Oxaliplatin (B1677828), a third-generation complex, was notable for its activity in cisplatin-resistant cancer cell lines and its different toxicity profile, establishing a role in treating colorectal cancer. nih.govtaylorandfrancis.com

However, all these clinically approved drugs are platinum(II) complexes that require intravenous administration and still face the overarching issue of drug resistance. nih.govresearchgate.net This persistent challenge drove research towards new classes of platinum compounds with different structural and mechanistic properties.

Compound Generation Year of FDA Approval Key Clinical Advantage Major Limitation(s)
CisplatinFirst1978Broad-spectrum activity, especially in testicular cancer nih.govnih.govSevere nephrotoxicity, neurotoxicity, ototoxicity, drug resistance nih.gov
CarboplatinSecond1989Reduced nephrotoxicity compared to cisplatin nih.govMyelosuppression, cross-resistance with cisplatin
OxaliplatinThird2002Activity against some cisplatin-resistant cancers nih.govNeurotoxicity, cross-resistance with cisplatin or carboplatin nih.gov

Rationale for the Development of Platinum(IV) Complexes in Preclinical Oncology

The quest for platinum agents with improved pharmacological properties led researchers to investigate platinum(IV) complexes. Unlike the square planar geometry of Pt(II) compounds, Pt(IV) complexes feature an octahedral geometry. nih.gov This structural difference makes Pt(IV) complexes more kinetically inert, meaning they are less likely to react with biomolecules before reaching their intended target. nih.govijsssr.com

The central rationale for developing Pt(IV) complexes is their function as prodrugs. nih.govresearchgate.net These compounds are relatively stable and non-reactive in the bloodstream but are designed to be reduced to the active, cytotoxic Pt(II) form once inside the reducing environment of a cancer cell. ijsssr.comnih.gov This targeted activation offers several theoretical advantages:

Reduced Side Effects: By remaining inactive until they reach the tumor, Pt(IV) prodrugs can potentially minimize damage to healthy tissues and reduce the severe systemic toxicities associated with Pt(II) drugs. ijsssr.comnih.gov

Overcoming Resistance: The different cellular uptake mechanisms and the potential to evade resistance pathways that affect Pt(II) drugs make Pt(IV) complexes a promising strategy to treat resistant tumors. wikipedia.org

Oral Bioavailability: The octahedral structure allows for the addition of axial ligands that can be modified to increase lipophilicity, a key factor for developing orally administered drugs. tandfonline.com

This prodrug strategy represents a significant shift from simply modifying the ligands of Pt(II) complexes to fundamentally altering the activation mechanism of the platinum agent itself.

Positioning of Satraplatin (B1681480) within Novel Platinum Analogues Research

Satraplatin, with the codename JM216, emerged from a collaborative research program as the first orally active platinum-based chemotherapeutic drug to undergo extensive clinical investigation. wikipedia.orgtandfonline.com It is a third-generation, platinum(IV) complex, chemically known as bis-(acetate)-ammine dichloro-(cyclohexylamine) platinum (IV). nih.gov Its structure is distinct, featuring two acetate (B1210297) groups in the axial positions and a cyclohexylamine (B46788) group, which makes the molecule more lipophilic and suitable for oral absorption. nih.govresearchgate.net

The development of satraplatin was a direct response to the need for platinum agents that could overcome the key limitations of cisplatin and its analogs. It was specifically designed to:

Provide the convenience of oral administration, moving away from the need for intravenous infusions. nih.gov

Exhibit activity against tumor cell lines that had developed resistance to cisplatin. nih.govresearchgate.net

Possess a different and potentially more favorable toxicity profile. nih.gov

As a prodrug, satraplatin is metabolized in the body into its active form. wikipedia.org It loses its acetate groups and is reduced to Pt(II) species, principally the main metabolite JM118, which then exerts its cytotoxic effect by binding to DNA, forming adducts and crosslinks that inhibit DNA replication and transcription, ultimately leading to apoptosis. nih.govtaylorandfrancis.comwikipedia.org Preclinical studies demonstrated that satraplatin had potent antitumor activity in vitro against a variety of cancer cell lines, including those resistant to cisplatin. nih.govresearchgate.net

Preclinical Research Findings for Satraplatin

Cell Line Type Finding IC50 Value (Concentration for 50% Inhibition)
Human Cervical CancerPotent in vitro growth inhibition tandfonline.com0.6 – 1.7 µM nih.gov
Human Ovarian CancerPotent in vitro growth inhibition tandfonline.comMean of 1.7 µM nih.gov
Cisplatin-Resistant CellsSatraplatin demonstrated efficacy in cell lines resistant to cisplatin nih.govN/A
Hematological CancersIn vitro experiments showed satraplatin to be more effective than cisplatin wikipedia.orgSub-micromolar IC50 values in most lymphoma cell lines iiarjournals.org

Propiedades

Fórmula molecular

C10H24Cl2N2O4Pt

Peso molecular

502.3 g/mol

Nombre IUPAC

acetic acid;azane;cyclohexanamine;dichloroplatinum

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2

Clave InChI

TWEQNPPRXJRHHM-UHFFFAOYSA-L

SMILES canónico

CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl

Origen del producto

United States

Synthetic Methodologies and Structural Design Principles for Satraplatin and Its Analogues

Lab-Scale Synthetic Routes for Satraplatin (B1681480)

The synthesis of satraplatin, with the chemical formula cct-[Pt(NH₃)(c-hexylamine)Cl₂(OAc)₂], involves a multi-step process that begins with the construction of a specific platinum(II) precursor. acs.orgnih.gov The key challenge is the creation of a cis-platinum(II) complex with two different amine ligands, an ammine (NH₃) and a cyclohexylamine (B46788).

One established synthetic route utilizes the trans effect to introduce the different amine ligands sequentially. nih.govmit.edu A common strategy involves the creation of an iodo-bridged platinum(II) dimer, [Pt(Am)I(μ-I)]₂, where 'Am' is cyclohexylamine. nih.govebi.ac.uk This intermediate can be synthesized orders of magnitude faster than previously reported methods, allowing for its isolation and use within minutes instead of weeks. nih.gov The reaction of cis-[Pt(NH₂C₆H₁₁₎₂I₂] with an acid protonates one of the cyclohexylamine ligands, leading to its dissociation and the subsequent formation of the dimer through bridging iodide ligands. nih.gov This iodo-bridged dimer is then treated with ammonia (B1221849) (NH₃), which cleaves the bridge to yield the desired mixed-amine complex, cis-[Pt(NH₂C₆H₁₁)(NH₃)I₂]. nih.govebi.ac.uk

Following the formation of the mixed-amine platinum(II) precursor, the synthesis proceeds to the platinum(IV) state. The platinum(II) complex is oxidized, typically using hydrogen peroxide (H₂O₂), to form a platinum(IV) dihydroxy species, c-t-c PtCl₂(OH)₂(NH₃)(alkyl- or cykloalkylamine). google.com The final step is the acylation of the axial hydroxyl groups. This is achieved by reacting the platinum(IV) dihydroxy intermediate with an excess of acetic anhydride, which replaces the hydroxyl ligands with acetate (B1210297) ligands to yield the final satraplatin product. researchgate.net This carboxylation reaction has been reported with yields of around 60-68% after purification. google.comresearchgate.net A schematic representation of a synthetic route is shown in Figure 1.

Figure 1: A Lab-Scale Synthetic Route for Satraplatin Satraplatin Synthesis Diagram

This diagram illustrates a synthetic pathway for satraplatin, starting from potassium tetrachloroplatinate(II). wikimedia.org

Design of Satraplatin Analogues with Modified Ligand Structures

A primary strategy in designing satraplatin analogues involves modifying the equatorial and axial ligands.

Equatorial Ligand Modification : Researchers have synthesized satraplatin analogues where the equatorial chlorido ligands are replaced with acetates. acs.orgnih.gov This substitution was shown to enhance the water solubility of the resulting compounds. acs.org

Axial Ligand Modification : The axial ligands are a major focus for modification. In one approach, these positions are used to attach other bioactive molecules, creating "dual-action" or "triple-action" prodrugs. acs.orgrsc.org For example, analogues have been prepared where the axial ligands include bioactive moieties like dichloroacetate (B87207) (DCA), a pyruvate (B1213749) dehydrogenase kinase inhibitor, and phenylbutyrate (PhB), a histone deacetylase inhibitor. acs.orgnih.gov Upon reduction in the cell, these compounds are designed to release not only the cytotoxic platinum(II) species but also the other active ligands, potentially leading to synergistic anticancer effects. acs.orgrsc.org

Amine Ligand Modification : Another approach involves altering the non-leaving amine ligands. A notable example is the compound LA-12, an analogue of satraplatin where the cyclohexylamine ligand is replaced by a more lipophilic adamantylamine ligand. google.communi.cz This change is intended to improve the complex's penetration through the lipid cell membrane. google.com

These design strategies aim to create new platinum(IV) complexes with improved efficacy, better solubility, or the ability to overcome resistance mechanisms. acs.orgmdpi.com

Influence of Structural Features on Preclinical Activity and Bioreduction

The structural features of satraplatin and its analogues have a profound impact on their biological behavior, particularly their reduction potential and preclinical cytotoxicity.

Bioreduction: For platinum(IV) complexes to exert their anticancer effect, they must be reduced to their active platinum(II) counterparts within the cell. dergipark.org.triiarjournals.org This reduction process is heavily influenced by the nature of the ligands attached to the platinum center. scirp.orgresearchgate.net

Influence of Axial Ligands : The axial ligands have the strongest influence on the reduction potential. scirp.orgdergipark.org.trresearchgate.net Complexes with chlorido axial ligands are most easily reduced, those with carboxylato ligands (like satraplatin) have an intermediate reduction potential, and those with hydroxido ligands are the most difficult to reduce due to the strong electron-donating properties of the hydroxido group. scirp.org The rate of reduction is also affected by the steric bulk of the axial ligands. scirp.org

Influence of Equatorial Ligands : The equatorial ligands have a lesser, but still significant, effect on the reduction potential. researchgate.net For instance, replacing the equatorial chlorides in satraplatin with acetates was found to alter the reduction rate. acs.orgnih.gov The steric bulk of the equatorial amine ligands also plays a role; satraplatin and iproplatin are reduced more rapidly than complexes with less bulky amine ligands like ethane-1,2-diamine. scirp.org

Preclinical Activity: The preclinical activity of satraplatin and its analogues is linked to their structure, lipophilicity, and the cytotoxicity of their reduced metabolites. Satraplatin itself is a prodrug that, upon entering a cell, is reduced to its primary active metabolite, cis-[Pt(NH₃)(cyclohexylamine)Cl₂] (JM-118). acs.orgpensoft.net In many preclinical studies, the metabolite JM-118 has been shown to be significantly more potent than the parent satraplatin compound. nih.govresearchgate.net

The asymmetrical nature of satraplatin's ligands is believed to be a key factor in its ability to overcome cisplatin (B142131) resistance. pensoft.netmdpi.comnih.gov The DNA adducts formed by its metabolite JM-118 are structurally different from those formed by cisplatin, making them less recognizable by DNA repair mechanisms. pensoft.netnih.gov

Modifying the ligand sphere leads to a wide range of cytotoxic activities, as shown in the table below. For example, while replacing the equatorial chlorides of satraplatin with acetates led to a decrease in cytotoxicity, further modification of the axial ligands in these new acetate-based analogues resulted in compounds with potent, low- to sub-micromolar IC₅₀ values. acs.orgnih.gov The triple-action compound cct-[Pt(NH₃)(c-hexylamine)(OAc)₂(PhB)(DCA)] was found to be active across numerous cell lines and showed good in vivo efficacy in a model with intrinsic satraplatin resistance. acs.orgnih.gov

Table 1: In Vitro Cytotoxicity of Satraplatin and its Metabolite in Prostate Cancer Cell Lines This table presents the 50% inhibitory concentration (IC₅₀) values for satraplatin and its active metabolite, JM-118, against various human prostate cancer cell lines.

Compound Cell Line Androgen Sensitivity IC₅₀ (μM) Citation
Satraplatin LNCaP Sensitive 11 (or 10.9 ± 0.6) nih.govresearchgate.net
Satraplatin PC-3 Insensitive 1 to 3 (or 1.4 ± 0.1) nih.govresearchgate.net
Satraplatin DU-145 Insensitive 1 to 3 (or 2.8 ± 0.2) researchgate.net
JM-118 - - Up to 16-fold more potent than satraplatin nih.govresearchgate.net

Studies on other analogues have shown that achieving a balance between a low reduction potential and high lipophilicity is essential for good cytotoxicity. mdpi.comresearchgate.net This ensures that the bioreduction of the prodrug occurs preferentially inside the tumor cells rather than in the general circulation. mdpi.comresearchgate.net

Molecular Mechanisms of Satraplatin Action

Bioreduction and Activation Pathways of Satraplatin (B1681480) as a Prodrug

Satraplatin is a kinetically inert platinum(IV) complex that requires reduction to a reactive platinum(II) species to exert its cytotoxic effects. nih.govmdpi.com This activation process is a critical step in its mechanism of action and involves several intracellular factors.

Formation and Characterization of the Active Metabolite JM-118

Upon entering the body, Satraplatin undergoes biotransformation, with its primary and most active metabolite being the platinum(II) complex JM-118. portico.orgtandfonline.com This conversion is a reduction process where the Pt(IV) center is reduced to Pt(II). muni.cz JM-118 is significantly more potent than the parent compound, Satraplatin, in inhibiting the growth of cancer cells. portico.org Studies have shown that JM-118 is up to 16-fold more potent than Satraplatin in certain cancer cell lines. portico.org The formation of JM-118 is crucial for the anticancer activity of Satraplatin, as it is this Pt(II) form that readily interacts with DNA. mdpi.com

Role of Intracellular Reducing Agents (e.g., Glutathione (B108866), Ascorbate) in Satraplatin Activation

The intracellular reduction of Satraplatin to its active form is facilitated by various reducing agents present within the cell. muni.cz Glutathione (GSH) and ascorbic acid (vitamin C) are considered key players in this activation process. mdpi.comresearchgate.netrsc.org While both can reduce Pt(IV) to Pt(II), the rate and efficiency of this reduction are influenced by the specific chemical environment and the nature of the Pt(IV) complex. researchgate.net

Interestingly, some research suggests that low molecular weight antioxidants like ascorbate (B8700270) and glutathione may not be the primary reducers of Satraplatin. Instead, cellular components with a molecular weight greater than 3,000, such as metalloproteins, may play a more significant role. mit.edu Specifically, proteins like cytochrome c and hemoglobin, in the presence of NADH, have been shown to be competent in reducing Satraplatin to JM-118. nih.govmit.edu This suggests a complex interplay of various cellular components in the bioactivation of this prodrug.

Satraplatin-DNA Interactions and Adduct Formation

The primary mechanism of action for platinum-based anticancer drugs, including the active metabolite of Satraplatin, is the formation of covalent adducts with DNA. nih.govtaylorandfrancis.com These adducts disrupt the normal functions of DNA, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov

Characteristics of Satraplatin-Induced DNA Adducts (e.g., Inter- and Intrastrand Crosslinks)

Once activated to its Pt(II) form, JM-118, the platinum atom binds to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. wikipedia.orgoncohemakey.com This binding results in the formation of various types of DNA adducts, including:

Intrastrand crosslinks: These occur when the platinum atom binds to two adjacent bases on the same strand of DNA. nih.govscirp.org These are the most common type of adducts formed by platinum compounds. muni.cz

Interstrand crosslinks: These are formed when the platinum atom links two bases on opposite strands of the DNA double helix. nih.govscirp.org

DNA-protein crosslinks: Platinum complexes can also form crosslinks between DNA and cellular proteins. cancer.gov

The formation of these adducts causes significant distortion of the DNA structure, which in turn inhibits critical cellular processes like DNA replication and transcription. nih.govtaylorandfrancis.com

Impact of Adduct Asymmetry on DNA Structure and Function

A key feature of Satraplatin that distinguishes it from earlier platinum drugs like cisplatin (B142131) is the asymmetry of its stable ligands, which include a cyclohexylamine (B46788) group. nih.govwikipedia.org This asymmetry is retained in the active metabolite JM-118 and influences the structure of the DNA adducts formed. mdpi.com

The asymmetrical nature of the Satraplatin-DNA adducts is thought to be a crucial factor in its ability to overcome resistance to cisplatin. taylorandfrancis.commdpi.com These unique, bulkier adducts are less likely to be recognized and repaired by the cell's DNA mismatch repair machinery. nih.gov This evasion of DNA repair mechanisms leads to more persistent DNA damage, ultimately enhancing the drug's cytotoxic efficacy. mdpi.com The altered DNA adduct profile also contributes to a more efficient inhibition of translational DNA synthesis. nih.gov

Computational and Molecular Docking Analyses of Satraplatin-DNA Binding

Computational studies, particularly Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the binding mechanisms of satraplatin with its primary cellular target, DNA. nih.govscielo.org.mx These analyses provide insights into the stability, reactivity, and binding affinity of the drug molecule. nih.gov

Theoretical studies optimizing the structure of satraplatin have utilized DFT to investigate its optical properties and global chemical descriptors. nih.gov The frontier molecular orbital values (HOMO-LUMO) derived from these calculations indicate that satraplatin possesses a low energy gap and low chemical hardness, which corresponds to high chemical softness. nih.gov These characteristics suggest that the compound is chemically stable yet highly reactive, properties that are favorable for a therapeutic agent. nih.gov

Molecular docking simulations have been performed to model the interaction between satraplatin and DNA structures. nih.gov These studies reveal the specific binding mechanisms and affinities. In a comparative docking analysis, satraplatin demonstrated a strong binding affinity for DNA, with a lower binding energy compared to other platinum compounds like picoplatin. nih.gov The negative binding energy indicates a spontaneous and favorable binding process. nih.govpatsnap.com Theoretical investigations have also explored the influence of the biological environment, such as acidity, on the reactivity and hydrolysis of satraplatin, which is crucial for its activation and subsequent DNA binding. acs.orgresearchgate.net

Table 1: Molecular Docking Parameters for Satraplatin-DNA Interaction

Compound Binding Energy (kcal/mol) Inhibition Constant (Ki) RMSD (Å) Target Residues

| Satraplatin | -5.06 | 185.73 µM | ≤ 2.00 | Guanine |

Data sourced from molecular docking studies analyzing the binding of satraplatin to DNA structures. nih.govpatsnap.com

Downstream Cellular Responses to Satraplatin-Mediated DNA Damage

Inhibition of DNA Replication and Transcription Processes

The fundamental mechanism of satraplatin's cytotoxic action lies in its ability to interfere with essential DNA-dependent processes. wikipedia.orgtaylorandfrancis.com Following administration, the prodrug satraplatin is metabolized into its active form, which is structurally similar to cisplatin. wikipedia.org The platinum atom in the active metabolite covalently binds to the N7 position of purine (B94841) bases in the DNA, with a preference for guanine residues. wikipedia.orgpensoft.net

This binding results in the formation of various platinum-DNA adducts, primarily intrastrand and interstrand crosslinks. nih.govresearchgate.net These adducts introduce significant distortions in the DNA double helix structure. taylorandfrancis.comnih.gov The resulting distorted DNA template serves as a major obstacle for the cellular machinery responsible for DNA replication and transcription. wikipedia.orgnih.govresearchgate.net The progression of DNA polymerases and RNA polymerases along the DNA strand is physically blocked by these platinum adducts, leading to a potent inhibition of both DNA synthesis and gene transcription. pensoft.net This cessation of critical cellular processes ultimately contributes to cell death. wikipedia.orgresearchgate.net A key feature of satraplatin is that its adducts may be less readily recognized by certain DNA repair proteins, which can contribute to its activity in cisplatin-resistant cells. wikipedia.orgpensoft.net

Induction of Cell Cycle Arrest (e.g., S and G2/M Phases)

As a direct consequence of DNA damage and the inhibition of replication, cells activate complex surveillance systems known as cell cycle checkpoints. Satraplatin-induced DNA adducts trigger a deceleration of cells in the S phase, the period of DNA synthesis, followed by a robust arrest in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest prevents the damaged cells from proceeding into mitosis, thus avoiding the propagation of genetic errors. researchgate.net

Studies in various cancer cell lines have consistently demonstrated satraplatin's ability to induce G2/M arrest. cancerindex.org For instance, in colorectal cancer (CRC) cells, treatment with satraplatin leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov This arrest is often accompanied by the upregulation of proteins that regulate the G2/M transition, such as cyclin B1. nih.govresearchgate.net The ability to halt cell cycle progression is a critical component of satraplatin's antitumor activity, providing a window for other cell death mechanisms to be initiated. researchgate.netcancerindex.org

Table 2: Effect of Satraplatin on Cell Cycle Distribution in HCT116 p53+/+ Colorectal Cancer Cells (48h Treatment)

Satraplatin Concentration % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control (Untreated) 62.3 18.1 19.6
5 µmol/L 19.8 17.5 62.7

| 10 µmol/L | 15.6 | 13.9 | 70.5 |

Data adapted from flow cytometry analysis of CRC cells treated with satraplatin. researchgate.net

Activation of Apoptotic Pathways (e.g., Caspase Activation, p53-Independent Mechanisms)

When DNA damage is too extensive to be repaired, the cell cycle arrest initiated by satraplatin often culminates in the activation of programmed cell death, or apoptosis. nih.govnih.gov Satraplatin has been shown to potentiate apoptosis through multiple death pathways. nih.gov A significant finding is that satraplatin can induce apoptosis irrespective of the p53 tumor suppressor protein status of the cancer cell. cancerindex.orgnih.govnih.gov This is particularly relevant as many tumors harbor p53 mutations, which often confer resistance to other chemotherapeutic agents. nih.gov

The apoptotic response to satraplatin involves the activation of caspases, a family of proteases that execute the cell death program. torvergata.it Evidence shows the cleavage of pro-caspase 8, an initiator caspase in the extrinsic apoptotic pathway. nih.govtorvergata.it Furthermore, satraplatin treatment leads to the downregulation of the anti-apoptotic protein Bcl-2. cancerindex.orgnih.govtorvergata.it This shift in the balance between pro- and anti-apoptotic proteins facilitates the activation of the mitochondrial (intrinsic) pathway of apoptosis. torvergata.it The ability to trigger apoptosis through both p53-dependent and p53-independent mechanisms, involving key regulators like caspases and Bcl-2 family proteins, underscores the comprehensive cytotoxic efficacy of satraplatin. nih.govresearchgate.netnih.govoncotarget.com

Modulation of Key Signal Transduction Pathways by Satraplatin

The cellular response to satraplatin-induced DNA damage is orchestrated by a complex network of signal transduction pathways. nih.govmdpi.com Upon sensing DNA platination, cells activate signaling cascades that ultimately determine their fate—be it cell cycle arrest, DNA repair, or apoptosis. mdpi.com The active metabolite of satraplatin, JM118, has been shown to modulate several key signaling proteins. cancerindex.org

Furthermore, the DNA damage inflicted by platinum agents typically activates the ATM/Chk2 and ATR/Chk1 pathways. mdpi.com These pathways phosphorylate and activate p53, which in turn transcribes genes that mediate cell cycle arrest or apoptosis. mdpi.com Interestingly, while satraplatin can utilize this pathway, its protein expression profile has been noted to resemble that of cisplatin, suggesting that even minor alterations in the chemical structure of platinum drugs can significantly influence which signal transduction pathways are modulated to achieve cytotoxicity. researchgate.netresearchgate.net

Table 3: Modulation of Protein Phosphorylation by Satraplatin's Active Metabolite (JM118)

Protein Target Effect of JM118 Pathway Implication
Erk Increased Phosphorylation MAPK/Erk Signaling
Akt Increased Phosphorylation PI3K/Akt Signaling
PTEN Decreased Phosphorylation PI3K/Akt Signaling
VEGFR Decreased Phosphorylation Angiogenesis

| STAT3 | Decreased Phosphorylation | JAK/STAT Signaling |

Findings based on studies investigating the synergistic effects of JM118 with other targeted agents. cancerindex.org

Table 4: List of Chemical Compounds

Compound Name Abbreviation/Other Names
Satraplatin JM216, (OC-6-43)-bis(acetato)amminedichloro(cyclohexylamine)platinum(IV)
JM118 Active metabolite of satraplatin
Cisplatin CDDP
Carboplatin (B1684641)
Oxaliplatin (B1677828)
Picoplatin
Erlotinib (B232)
Cyclin B1
Bcl-2 B-cell lymphoma 2
p53
p21 p21waf1/cip1
Erk Extracellular signal-regulated kinase
Akt Protein kinase B
PTEN Phosphatase and tensin homolog
VEGFR Vascular endothelial growth factor receptor
EPHA1 Ephrin type-A receptor 1
ERBB4 Erb-b2 receptor tyrosine kinase 4
FGF-R Fibroblast growth factor receptor
STAT3 Signal transducer and activator of transcription 3
ATM Ataxia-telangiectasia mutated
ATR Ataxia telangiectasia and Rad3-related protein
Chk1 Checkpoint kinase 1
Chk2 Checkpoint kinase 2

Cellular Pharmacology and Transport Mechanisms of Satraplatin

Mechanisms Governing Satraplatin (B1681480) Cellular Uptake and Accumulation

The cellular entry and retention of satraplatin and its metabolites are critical determinants of its cytotoxic activity. These processes are governed by a combination of the compound's physicochemical properties and its interaction with cellular transport machinery.

Satraplatin's chemical structure, characterized by its platinum(IV) oxidation state and lipophilic axial acetate (B1210297) ligands, facilitates its entry into cells primarily through passive diffusion. researchgate.netfigshare.commdpi.com This enhanced lipophilicity allows the intact prodrug to traverse the cell membrane, a mechanism that distinguishes it from cisplatin (B142131), which relies more heavily on active transport. wikipedia.orgnih.gov Studies have shown that the transport of satraplatin across cell membranes is predominantly a result of its lipophilic nature. nih.gov This characteristic is believed to contribute to its ability to circumvent certain forms of cisplatin resistance that are associated with reduced drug accumulation. mdpi.comnih.gov

Once inside the cell, satraplatin is reduced to its active Pt(II) form, JM118. muni.cznih.gov The cellular uptake of satraplatin itself is a key step, and its lipophilic character is a major contributing factor to its cellular accumulation. acs.org

While satraplatin itself primarily utilizes passive diffusion, its major and more cytotoxic metabolite, JM118, exhibits a greater reliance on active transport systems for cellular accumulation. acs.orgnih.gov Research indicates that organic cation transporters (OCTs) play a more significant role in the cytotoxicity of JM118 compared to cisplatin. acs.orgnih.gov Specifically, studies using human embryonic kidney cells (HEK293) expressing hOCT2 (SLC22A2) demonstrated a significant increase in the uptake of JM118, although to a lesser extent than oxaliplatin (B1677828). aacrjournals.org This suggests that while satraplatin is a poor substrate for these transporters, its active metabolite can be transported by them. acs.orgnih.govresearchgate.net

Interestingly, the copper transporter CTR1, which is involved in cisplatin uptake, does not appear to play a role in the accumulation of JM118. muni.cznih.gov This further highlights the distinct cellular pharmacology of satraplatin and its metabolites compared to earlier platinum drugs.

TransporterRole in Satraplatin/JM118 TransportKey Findings
Organic Cation Transporters (OCTs) Important for JM118 uptake.JM118 cytotoxicity is more dependent on OCTs than cisplatin's. acs.orgnih.gov Satraplatin itself is a poor substrate. acs.orgnih.govresearchgate.net hOCT2 expression increases JM118 uptake. aacrjournals.org
Copper Transporter 1 (CTR1) No significant role in JM118 uptake.Absence of CTR1 does not affect JM118 accumulation, unlike cisplatin. muni.cznih.gov
ATP7A and ATP7B Mediate resistance to JM118.These copper efflux transporters can sequester JM118, leading to increased whole-cell platinum accumulation but reduced cytotoxicity. muni.cznih.gov

Intracellular Interactions and Potential Detoxification Pathways

Following cellular entry, satraplatin and its metabolites are subject to a series of intracellular interactions that can lead to either activation or detoxification.

Glutathione (B108866) (GSH), a major intracellular thiol, plays a complex and pivotal role in the metabolism of satraplatin. Satraplatin itself reacts with glutathione at a markedly lower rate than its metabolite JM118 and cisplatin. acs.orgacs.orgnih.gov However, glutathione can activate satraplatin, enabling it to react with DNA, albeit to a lesser extent than other Pt(IV) drugs like tetraplatin. acs.orgacs.orgnih.gov

The interaction with glutathione is also considered a major detoxification pathway. nih.govresearchgate.net The formation of glutathione conjugates can lead to the deactivation of the platinum species. nih.gov Studies have shown that depletion of intracellular glutathione levels can increase the cytotoxicity of JM216 (satraplatin). nih.govnih.gov The level of intracellular glutathione can influence the nature and percentage of satraplatin's biotransformation products. nih.govnih.gov In cells with high glutathione levels, a major biotransformation product containing a glutathione adduct is formed. nih.govnih.gov

Once inside the cell, platinum species can be sequestered into intracellular vesicles, a process that can contribute to drug resistance. muni.cz The copper efflux transporters ATP7A and ATP7B have been implicated in this sequestration process for both cisplatin and JM118. muni.cznih.gov Overexpression of these transporters leads to increased whole-cell accumulation of platinum but can result in reduced cytotoxicity by sequestering the drug away from its primary target, DNA. muni.cznih.gov

In some JM118-resistant cell lines, a novel resistance mechanism has been observed where the cells accumulate significantly more platinum than the parent cells, suggesting an intracellular sequestration-based detoxification process. nih.gov This is in contrast to typical cisplatin resistance, which is often associated with reduced drug accumulation. nih.gov This unique mechanism of resistance in JM118-resistant cells does not appear to involve differences in glutathione content or the expression of copper efflux transporters ATP7A or ATP7B. nih.gov

Preclinical Efficacy Studies of Satraplatin in in Vitro Models

Cytotoxic Activity in Diverse Cancer Cell Lines

Satraplatin (B1681480) has demonstrated potent antitumor activity in vitro against various tumor cell lines, including those that are sensitive or resistant to cisplatin (B142131). nih.gov Its efficacy stems from its ability to form DNA adducts and crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Satraplatin has shown significant cytotoxic effects in ovarian cancer cell lines. In a study involving seven human ovarian cell lines, the mean IC₅₀ value for satraplatin was 1.7 µM, with a range of 0.084 to 4.6 µM. nih.gov This compared favorably to cisplatin, which had a mean IC₅₀ of 3.5 µM in the same cell lines. nih.gov Notably, satraplatin and its primary metabolite, JM-118, demonstrated equal activity in the cisplatin-resistant A129cp80 ovarian carcinoma cell line, with efficacy comparable to that observed in the parent, cisplatin-sensitive line. nih.gov This suggests that satraplatin may be effective in overcoming certain mechanisms of cisplatin resistance in ovarian cancer. nih.govnih.gov

Table 1: Cytotoxicity of Satraplatin in Ovarian Cancer Cell Lines

Cell Line Type Compound Mean IC₅₀ (µM) IC₅₀ Range (µM)
Human Ovarian (7 lines) Satraplatin 1.7 0.084 - 4.6

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In vitro studies on human cervical cancer cell lines have also highlighted the potent cytotoxic activity of satraplatin. nih.gov The compound exhibited IC₅₀ values in the low to sub-micromolar range, specifically between 0.6 and 1.7 µM. nih.gov The anticancer activity of satraplatin has also been noted in platinum-resistant cervical cancer cells, indicating its potential utility in treating refractory disease. viamedica.pl

Preclinical evaluations have consistently demonstrated satraplatin's cytotoxic and antitumor activities against lung cancer cells, with effects comparable to those of cisplatin or carboplatin (B1684641). scirp.org When assessed in the National Cancer Institute (NCI) drug-screening panel, satraplatin was found to be particularly active against small cell lung cancer (SCLC) cell lines. nih.gov Furthermore, research has indicated that satraplatin can be two to seven times more potent than cisplatin in lung cancer cell lines. researchgate.net The spectrum of its anti-cancer activity includes platinum-resistant lung cancer cells. viamedica.pl

Satraplatin has been extensively studied in prostate cancer models, showing efficacy in both androgen-sensitive and androgen-insensitive cell lines. nih.govaacrjournals.org In one study, the IC₅₀ cytotoxicity values for satraplatin ranged from 1 to 3 µM for androgen-insensitive cells (like PC-3 and DU-145) and was 11 µM for the androgen-sensitive LNCaP cell line. nih.govresearchgate.net Another investigation reported IC₅₀ values for satraplatin between 1.5 and 2.5 µM across all three cell lines (LNCaP, PC-3, and DU-145), irrespective of their hormone sensitivity. aacrjournals.org These findings demonstrate that satraplatin and its metabolites are active in human prostate carcinoma cell lines, supporting their clinical development for this type of cancer. aacrjournals.org

Table 2: Cytotoxicity (IC₅₀ in µM) of Satraplatin in Prostate Cancer Cell Lines

Cell Line Androgen Status IC₅₀ (µM) - Study 1 nih.govresearchgate.net IC₅₀ (µM) - Study 2 aacrjournals.org
LNCaP Sensitive 11 1.5 - 2.5
PC-3 Insensitive 1 - 3 1.5 - 2.5

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Unlike cisplatin, satraplatin has demonstrated in vitro cytotoxicity in colorectal cancer (CRC) cell lines. mdpi.com Studies comparing satraplatin to oxaliplatin (B1677828) found that satraplatin treatment led to a greater increase in cell death in vitro. nih.gov An important finding is that the cytotoxic efficacy of satraplatin appears to be independent of p53 status; research suggests that while the loss of p53 can increase resistance to oxaliplatin, it does not confer resistance to satraplatin. nih.gov In a panel of CRC cell lines, satraplatin's IC₅₀ values were determined, showing its activity across various genetic backgrounds. researchgate.net For instance, in the HCT116 cell line, the IC₅₀ was found to be 8.5 µM. researchgate.net

Table 3: Cytotoxicity (IC₅₀ in µmol/L) of Satraplatin in Colorectal Cancer Cell Lines researchgate.net

Cell Line p53 Status IC₅₀ (µmol/L)
HCT116 Wild-type 8.5
LoVo Wild-type 8.2
HT29 Mutant 9.0
HCT15 Mutant 9.5

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Systematic analysis has revealed that satraplatin is significantly more active against hematological malignancies compared to cancers of solid organs. nih.goviiarjournals.org In the NCI drug-screening panel, it was most active in leukemia cell lines. nih.gov Further studies showed that satraplatin has a significantly more potent antiproliferative activity compared to cisplatin in most lymphoma cell lines, achieving sub-micromolar IC₅₀ values. nih.goviiarjournals.org This high cytotoxic activity in genetically well-defined hematological malignancies is distinct from that of cisplatin. nih.goviiarjournals.org Research has also identified that deficiency in the enzyme S-methyl-5'-thioadenosine phosphorylase (MTAP), often due to 9p21 copy-number deletions, is a key characteristic for high sensitivity to satraplatin in these cancer cell lines. nih.goviiarjournals.org

Identification and Validation of Molecular Biomarkers for Satraplatin Sensitivity in Cell Models

The identification of predictive biomarkers is critical for optimizing the clinical application of satraplatin. iiarjournals.org Systematic analyses of cancer cell lines have correlated specific genetic and expression profiles with sensitivity or resistance to the drug.

Gene expression profiling has emerged as a powerful tool for identifying biomarkers of satraplatin activity. iiarjournals.org A comprehensive analysis of 66 cancer cell lines identified S-methyl-5'-thioadenosine phosphorylase (MTAP) as a key determinant of satraplatin sensitivity. iiarjournals.orgiiarjournals.org High expression of the MTAP gene was strongly correlated with resistance to satraplatin. iiarjournals.orgiiarjournals.org Conversely, MTAP deficiency, often occurring due to its proximity to the frequently deleted CDKN2A tumor suppressor gene, was identified as a prominent biomarker for enhanced sensitivity to satraplatin. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net A direct comparison of IC₅₀ values showed a significantly higher efficacy of satraplatin in MTAP-deficient cell lines (p<0.0001). iiarjournals.orgiiarjournals.org

Beyond MTAP, a number of other genes whose expression levels correlate with satraplatin response have been identified. iiarjournals.org An analysis identified 31 overexpressed genes associated with satraplatin resistance, with MTAP showing the highest correlation. iiarjournals.orgiiarjournals.org Genes conferring resistance included ATP5H, DEPTOR, DUSP23, and TJP1. iiarjournals.org On the other hand, overexpression of genes such as BRCA2 was associated with sensitivity to both satraplatin and cisplatin. iiarjournals.orgiiarjournals.org

In addition to gene expression levels, specific genetic mutations and copy number variations have been linked to satraplatin efficacy.

Copy Number Deletions: The most significant finding in this area is the association between copy number deletions in the 9p21 chromosomal locus and heightened satraplatin sensitivity. iiarjournals.orgiiarjournals.orgnih.gov This locus contains several genes, including MTAP, CDKN2A, CDKN2B, and DMRTA1. iiarjournals.orgiiarjournals.org The frequent co-deletion of MTAP with CDKN2A, one of the most commonly deleted tumor suppressor genes in human cancer, makes this a particularly relevant biomarker. iiarjournals.org Lymphoma cell lines harboring these 9p21 deletions were found to be highly sensitive to satraplatin. iiarjournals.org

Gene Mutations: At the single-gene level, mutations in the BCL2 (B-cell lymphoma 2) apoptosis regulator gene were identified as the most significant genetic characteristic linked to enhanced cytotoxicity of satraplatin. wikipedia.orgiiarjournals.orgiiarjournals.orgpharmaand.com This appears to be a unique hallmark for satraplatin, as BCL2 mutations were not identified as a marker for cisplatin activity. iiarjournals.orgiiarjournals.org

Other gene mutations have also been found to confer sensitivity to satraplatin. These include genes involved in DNA repair and other cellular processes, such as BRCA2, DDX3X, WRN, KLHDC1, PAN3, and PHF2. iiarjournals.orgiiarjournals.org Notably, mutations in BRCA2, a critical gene in the DNA damage repair pathway, were found to be a marker of sensitivity for both satraplatin and cisplatin, which is consistent with the known role of BRCA deficiency in sensitizing cells to platinum agents. iiarjournals.orgiiarjournals.orgnih.gov

Biomarker TypeBiomarkerCorrelation with SatraplatinAssociated Cancer Types (in vitro)Reference
Gene ExpressionMTAP Deficiency (Low Expression)Enhanced SensitivityHematological Malignancies iiarjournals.orgiiarjournals.orgnih.gov
Gene ExpressionMTAP OverexpressionResistanceHematological Malignancies iiarjournals.orgiiarjournals.org
Genetic Aberration9p21 Copy-Number Deletion (includes MTAP, CDKN2A/B)Enhanced SensitivityLymphoma iiarjournals.orgiiarjournals.org
Genetic AberrationBCL2 Gene MutationEnhanced SensitivityHematological Malignancies wikipedia.orgiiarjournals.orgiiarjournals.org
Genetic AberrationBRCA2 Gene MutationEnhanced SensitivityGeneral iiarjournals.orgiiarjournals.org

Preclinical Efficacy Studies of Satraplatin in in Vivo Animal Models

Antitumor Activity in Murine Xenograft Models

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, have been a cornerstone in evaluating the in vivo efficacy of satraplatin (B1681480). These models allow for the study of the drug's effect on human cancers in a living system.

Human Cancer Xenograft Models (e.g., Prostate Cancer Xenografts)

Satraplatin has shown notable activity against various human cancer xenografts. A significant focus of preclinical research has been on prostate cancer. Oral administration of satraplatin to nude mice with established PC-3 human prostate cancer xenografts resulted in dose-dependent inhibition of tumor growth. researchgate.netnih.gov The cytotoxic effects of satraplatin have been observed in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3 and DU-145) prostate cancer cell lines, indicating a broad spectrum of activity against this type of cancer. researchgate.netnih.gov

Beyond prostate cancer, satraplatin has demonstrated efficacy in other human xenograft models, including those for ovarian, cervical, and lung cancer. nih.gov It has also shown activity in models of colon carcinoma. mdpi.com This broad antitumor profile in various xenograft models has highlighted the potential of satraplatin as a versatile anticancer agent. nih.gov

Comparison of Satraplatin Activity to Established Platinum Agents in Xenografts

Comparative studies in xenograft models have been instrumental in positioning satraplatin relative to established intravenous platinum agents like cisplatin (B142131) and carboplatin (B1684641). In a murine ADJ/PC6 plasmacytoma model, which was also used to identify carboplatin as a viable alternative to cisplatin, satraplatin exhibited markedly superior antitumor efficacy compared to both cisplatin and carboplatin. mdpi.com

In human ovarian carcinoma xenograft models, orally administered satraplatin demonstrated antitumor activity that was generally comparable to that of parenterally administered cisplatin or carboplatin. karger.com Furthermore, in four ovarian carcinoma xenograft models with varying degrees of resistance to cisplatin and carboplatin, satraplatin displayed activity similar to these established agents. mdpi.com In some cisplatin-resistant tumor models, satraplatin has shown activity where cisplatin has not. karger.com For instance, in a cisplatin-resistant ovarian carcinoma cell line (A129cp80), satraplatin and its primary metabolite, JM-118, were equally active, with activity comparable to that observed in the parent, non-resistant cell line. researchgate.netnih.gov

The following table summarizes the comparative efficacy of Satraplatin and other platinum agents in preclinical models.

Cell Line/Tumor ModelSatraplatin IC50 (µM)Cisplatin IC50 (µM)Carboplatin IC50 (µM)Oxaliplatin (B1677828) IC50 (µM)Notes
Prostate Cancer
LNCaP (androgen-sensitive)11 researchgate.netnih.gov
PC-3 (androgen-insensitive)1-3 researchgate.netnih.gov
DU-145 (androgen-insensitive)1-3 researchgate.netnih.gov
Ovarian Cancer
OVCAR-3525-35>10010-17Lobaplatin was most potent in this study. aacrjournals.org
OVCAR-3 carbo R (Carboplatin-resistant)1025-35>10010-17Lobaplatin was most potent in this study. aacrjournals.org
A27801.7 (average of 7 lines)3.5 (average of 7 lines) nih.gov
Breast Cancer
MCF-7825-35>10010-17Lobaplatin was most potent in this study. aacrjournals.org

Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic studies in animal models are essential for understanding the dose-response relationship and the biological effects of a drug on the tumor.

Tumor Growth Inhibition and Regression Analysis

A primary pharmacodynamic endpoint in preclinical oncology studies is the measurement of tumor growth inhibition. In studies involving satraplatin, tumor volume is regularly assessed in xenograft models following treatment. plos.org The data is then used to analyze the extent of tumor growth delay or regression. For instance, in a study using the PC-3 prostate cancer xenograft model, the combination of paclitaxel (B517696) and satraplatin resulted in a tumor growth delay equivalent to a 3-log cell kill, an effect superior to that of either agent alone. ascopubs.org

Models of tumor growth inhibition (TGI) are often employed to quantitatively describe the effect of anticancer agents. plos.org These models can help in determining key parameters such as the tumor static concentration (TSC), which is the minimum concentration required to halt tumor growth. d-nb.info Such analyses provide a robust framework for comparing the potency of different drugs and for predicting their efficacy in clinical settings. plos.orgd-nb.info

Cellular Response Monitoring in Tumor Tissue

Monitoring cellular responses within the tumor tissue provides mechanistic insights into how a drug exerts its effects. For platinum-based drugs like satraplatin, a key mechanism of action is the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately causing cell death. mdpi.commdpi.com While direct measurement of these adducts in tumor tissue from animal models can be complex, downstream cellular events can be monitored.

Techniques such as immunohistochemistry or western blotting can be used to assess markers of DNA damage and apoptosis in tumor samples. rsc.org For example, the expression of proteins involved in the DNA damage response or apoptosis can be quantified to gauge the cellular impact of satraplatin treatment. Another aspect of cellular response monitoring is the investigation of resistance mechanisms. Studies have shown that resistance to satraplatin does not appear to be mediated by common mechanisms such as the expression of MDR1, BCRP, MRP1, or alterations in tubulin or topoisomerase I. researchgate.net This suggests that satraplatin may be effective in tumors that have developed resistance to other chemotherapeutic agents through these pathways. google.com

Mechanisms of Satraplatin Resistance and Strategies to Overcome Resistance in Preclinical Models

Molecular Mechanisms of Intrinsic and Acquired Resistance to Satraplatin (B1681480)

Resistance to satraplatin is a multifactorial process involving alterations in how cancer cells handle the drug and the DNA damage it inflicts. These mechanisms can differ from those observed in resistance to cisplatin (B142131), reflecting satraplatin's unique chemical structure and metabolic activation. nih.govnih.gov

A primary mechanism of action for platinum drugs is the formation of DNA adducts that block replication and transcription. nih.govmdpi.com Consequently, the cell's ability to repair this damage is a key determinant of sensitivity or resistance.

Nucleotide Excision Repair (NER): The NER pathway is a major cellular defense mechanism for removing platinum-DNA adducts. nih.govmuni.czfrontiersin.org Increased NER activity is a well-established mechanism of resistance to cisplatin. cuni.cz Satraplatin, however, forms bulkier and structurally different DNA adducts compared to cisplatin due to its cyclohexylamine (B46788) ligand. muni.czwikipedia.org There is preclinical evidence suggesting that these adducts may be recognized and repaired less efficiently by NER proteins, potentially allowing satraplatin to bypass this common resistance mechanism. wikipedia.orgdovepress.compensoft.netscirp.org The unique structure of satraplatin's adducts may be more difficult for the cell to remove, contributing to its activity in cisplatin-resistant models. cuni.czmdpi.com

Mismatch Repair (MMR): The MMR system is responsible for correcting base mismatches during DNA replication and also plays a role in signaling for apoptosis in response to certain types of DNA damage. muni.cz In some cancer cells, a defective MMR system leads to resistance to cisplatin because the cells fail to recognize the DNA adducts and trigger cell death. mdpi.communi.cz Studies have indicated that satraplatin adducts are less likely to be recognized by MMR proteins. nih.govfigshare.com This distinction is significant, as it suggests satraplatin may retain its efficacy in tumors that have developed cisplatin resistance due to MMR deficiency. muni.cz

High-mobility group (HMG) domain proteins, such as HMGB1, are non-histone chromosomal proteins that can influence the cytotoxicity of platinum drugs. nih.gov These proteins specifically recognize and bind to the distorted DNA structure created by cisplatin's 1,2-intrastrand crosslinks. nih.govnih.gov This binding is thought to "shield" the adducts from the NER machinery, preventing their repair and thus enhancing the drug's cytotoxic effect. nih.govnih.gov

Satraplatin's asymmetrical ligands result in a different DNA adduct profile. nih.gov Preclinical studies suggest that these adducts are poorly recognized by HMG-domain proteins. nih.govfigshare.com While this lack of binding prevents the "repair-shielding" effect seen with cisplatin, it is also thought to inhibit trans-lesion synthesis, a DNA damage tolerance mechanism, thereby contributing to satraplatin's ability to overcome cisplatin resistance. scirp.org

Reduced intracellular drug accumulation is a common cause of resistance to platinum agents. cuni.cz This can be due to decreased uptake or increased efflux from the cell. The transport of satraplatin and its active metabolite, JM118, shows important differences compared to cisplatin.

Unlike cisplatin, the uptake of JM118 does not appear to depend on the copper influx transporter CTR1. muni.cznih.gov Therefore, resistance to cisplatin caused by the loss of CTR1 may not confer cross-resistance to satraplatin. nih.gov

However, the copper efflux transporters ATP7A and ATP7B have been shown to mediate resistance to JM118. muni.cznih.gov In experimental models, forcing the expression of either ATP7A or ATP7B rendered cells resistant to JM118. nih.gov These transporters are believed to sequester JM118 into intracellular vesicles. muni.cznih.gov This action leads to an increase in the total amount of platinum measured within the cell but reduces the amount that reaches its primary target, nuclear DNA, thereby decreasing cytotoxicity. muni.cznih.gov In contrast, in cells selected for JM118 resistance, there was no observed difference in the expression of ATP7A or ATP7B compared to sensitive parental cells, suggesting other detoxification mechanisms are at play in that specific model. aacrjournals.org

TransporterRole in Cisplatin PharmacologyRole in JM118 (Satraplatin Metabolite) PharmacologyReference
CTR1 (Influx)Facilitates cellular uptake; loss contributes to resistance.Does not play a role in cellular uptake. nih.gov
ATP7A (Efflux)Mediates efflux and sequestration, contributing to resistance.Mediates resistance via vesicular sequestration, reducing cytotoxicity. nih.gov
ATP7B (Efflux)Mediates efflux and sequestration, contributing to resistance.Mediates resistance via vesicular sequestration, reducing cytotoxicity. nih.gov

To identify novel mechanisms of resistance, researchers have performed gene and protein expression profiling on cell lines made resistant to satraplatin's active metabolite, JM118.

In one study using a human ovarian carcinoma cell line (2008) made resistant to JM118, expression profiling identified a distinct set of genes whose expression changed with the resistance phenotype. nih.govaacrjournals.org These changes were largely different from those seen in cells made resistant to cisplatin, indicating that JM118 resistance involves different cellular defense mechanisms. nih.govaacrjournals.org

Gene Expression Changes in JM118-Resistant 2008 Ovarian Cancer Cells. aacrjournals.org
Gene CategoryNumber of GenesKey Finding
Significantly Up-regulated4None of the genes were clearly linked to previously reported platinum resistance mechanisms. Only one gene was also altered in an oxaliplatin-resistant model, and none in a cisplatin-resistant model.
Significantly Down-regulated19

Another study analyzed a panel of 66 cancer cell lines, primarily of hematological origin, and correlated gene expression with satraplatin sensitivity. iiarjournals.orgiiarjournals.org This work identified specific genes and mutations associated with either sensitivity or resistance.

Potential Biomarkers for Satraplatin Activity in Hematological Malignancies. iiarjournals.orgiiarjournals.org
FindingAssociated Gene/LocusImplication
Enhanced Sensitivity (Mutation)BCL2BCL2 mutation was the most significant single-gene mutation linked to increased satraplatin cytotoxicity.
Enhanced Sensitivity (Copy Number Loss)9p21 (includes MTAP)Deficiency in MTAP was identified as a key characteristic for high sensitivity to satraplatin.
Resistance (Overexpression)MTAPOverexpression of S-methyl-5'-thioadenosine phosphorylase (MTAP) had the highest correlation with resistance.

Furthermore, protein expression profiling revealed that satraplatin's signaling impact more closely resembled that of cisplatin than oxaliplatin (B1677828). nih.gov Both cisplatin and satraplatin modestly upregulated the p53/p21 pathway and DNA repair proteins like BRCA1 and Rad51, leading to cell cycle arrest in the S and G2/M phases. nih.gov This contrasts with oxaliplatin, which strongly activated p53/p21 and downregulated these repair proteins. nih.gov

Investigation of Cross-Resistance and Collateral Sensitivity Profiles with Other Agents

An important aspect of a new anticancer agent is its activity profile in the context of resistance to existing drugs. This involves assessing both cross-resistance (where resistance to one drug confers resistance to another) and collateral sensitivity (where resistance to one drug makes cells more sensitive to another). wikipedia.org

Studies on the 2008/JM118 resistant cell line showed that it was cross-resistant not only to satraplatin but also to other platinum agents, including cisplatin, carboplatin (B1684641), and oxaliplatin. nih.gov Conversely, cells selected for cisplatin resistance showed partial cross-resistance to JM118. nih.gov

A key finding was the emergence of collateral sensitivity. The 2008/JM118 cells, while resistant to platinum drugs, displayed significant hypersensitivity to taxanes (docetaxel, paclitaxel) and the anthracycline doxorubicin. nih.gov This suggests that the mechanisms conferring resistance to satraplatin may simultaneously create vulnerabilities to other classes of chemotherapy. This inverse relationship between platinum and taxane (B156437) resistance has been observed in numerous other preclinical models. scispace.com

Resistance and Sensitivity Profile of JM118-Resistant Ovarian Cancer Cells. nih.gov
DrugClassObserved Effect
JM118Platinum (Satraplatin metabolite)4.9-fold Resistant (Selected for)
SatraplatinPlatinumCross-Resistant
CisplatinPlatinumCross-Resistant
CarboplatinPlatinumCross-Resistant
OxaliplatinPlatinumCross-Resistant
Docetaxel (B913)Taxane3.0-fold Hypersensitive (Collateral Sensitivity)
Paclitaxel (B517696)Taxane4.2-fold Hypersensitive (Collateral Sensitivity)
DoxorubicinAnthracycline7.7-fold Hypersensitive (Collateral Sensitivity)

Preclinical Approaches to Overcome Satraplatin Resistance

Based on the understanding of its resistance mechanisms, several preclinical strategies have been investigated to overcome or circumvent resistance to satraplatin.

Combination Therapies: The observation of collateral sensitivity provides a strong rationale for combination or sequential therapy. Using satraplatin followed by a taxane like docetaxel or paclitaxel could be a strategy to treat tumors that have developed resistance to platinum agents. nih.gov

Targeting Signaling Pathways: Satraplatin itself has been shown to inhibit the phosphorylation of STAT3, a key signaling protein involved in therapeutic resistance. mdpi.com Combining satraplatin with other agents that are susceptible to STAT3-mediated resistance could be a synergistic approach. mdpi.com In preclinical models, combining satraplatin with the PI3K/mTOR inhibitor NVP-BEZ235 has also shown synergistic effects. auajournals.org

Combination with Radiation: Preclinical studies have demonstrated that combining satraplatin with radiation therapy results in greater inhibition of tumor growth than either treatment alone. nih.gov This suggests a potential role for satraplatin as a radiosensitizer. researchgate.net

Development of Novel Analogues: The development of satraplatin itself was a strategy to overcome cisplatin resistance by creating bulkier DNA lesions that are more difficult for cancer cells to repair or tolerate. cuni.cz Further development of platinum agents is an ongoing strategy to stay ahead of resistance mechanisms.

Modulation of Intracellular Detoxification Pathways

Intracellular detoxification systems, which neutralize and remove xenobiotics, are a primary mechanism of resistance to platinum-based drugs. These pathways often involve sulfur-containing molecules like glutathione (B108866) (GSH) and membrane transporters that efflux the drug or its conjugates from the cell. mdpi.comcuni.cz

The role of glutathione (GSH) in satraplatin resistance is complex. On one hand, GSH is involved in the intracellular reduction of the Pt(IV) prodrug satraplatin to its active Pt(II) metabolite, JM118. muni.cz This activation is a necessary step for the drug to exert its cytotoxic effect by forming DNA adducts. muni.czstorkapp.me On the other hand, elevated levels of GSH are a well-established mechanism of cisplatin resistance, as GSH can form conjugates with cisplatin that are then removed from the cell, often by transporters like the Multidrug Resistance-Associated Protein 2 (MRP2). cuni.czfrontiersin.orgresearchgate.net

Preclinical studies have yielded varied findings regarding the role of GSH in satraplatin resistance. In a study using human ovarian carcinoma 2008 cells selected for resistance to JM118, the resistant cells (2008/JM118) did not show altered glutathione content compared to the parental cells. nih.gov This suggests that in this specific model, resistance was not mediated by an upregulation of GSH levels. nih.gov The resistance mechanism in these cells was attributed to a detoxification process involving intracellular sequestration, as the resistant cells accumulated more platinum than the parent cells. nih.gov Conversely, another study showed that cisplatin-resistant A2780DDP ovarian cancer cells have 1.5-fold more GSH than the sensitive A2780 parent line, contributing to their resistance. mdpi.com In a different model using cisplatin-resistant oral squamous cell carcinoma (OSCC) cells (KB-R), no difference in GSH levels was found compared to the parental KB cells, yet the KB-R cells did not show cross-resistance to satraplatin. cancerindex.org

Strategies to modulate these detoxification pathways have been explored. The use of buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, was investigated in conjunction with satraplatin-loaded nanoparticles (SatPt-NPs). nih.gov Treatment with BSO depletes intracellular GSH, aiming to reduce detoxification. nih.gov In cisplatin-resistant A2780DDP cells, which have high GSH levels, combining BSO with cisplatin significantly increased cisplatin's cytotoxicity. mdpi.com However, for SatPt-NPs, the addition of BSO only resulted in a minor change in the IC₅₀ value (from 0.178 to 0.133 μM), suggesting that the nanoparticle formulation may already be capable of evading GSH-mediated detoxification. mdpi.comnih.gov

The involvement of efflux transporters like MRP2, which exports platinum-GSH conjugates, has also been considered. frontiersin.org While high MRP2 expression is linked to cisplatin resistance, its role in satraplatin resistance is less defined. frontiersin.orgnih.gov One study found that resistance to satraplatin and JM-118 was not mediated by the expression of MRP1, MDR1, or BCRP. researchgate.netnih.gov This indicates that the mechanisms of resistance to satraplatin may be distinct from those of cisplatin and can be multifactorial. cancerindex.org

Table 1: Research Findings on Intracellular Detoxification and Satraplatin Resistance

Cell Line Resistance Profile Key Findings Reference
2008/JM118 (Human Ovarian Carcinoma) Selected for resistance to JM118 (satraplatin metabolite) Resistance involved intracellular sequestration, not reduced accumulation. No difference in glutathione (GSH) content compared to parental cells. nih.gov
A2780DDP (Human Ovarian Carcinoma) Cisplatin-resistant A2780DDP cells have 1.5-fold higher GSH levels than sensitive A2780 cells. BSO treatment depletes GSH and sensitizes cells to cisplatin. mdpi.com
KB-R (Oral Squamous Cell Carcinoma) Cisplatin-resistant Did not show cross-resistance to satraplatin. No difference in GSH levels between resistant and parental cells. cancerindex.org
A129cp80 (Ovarian Carcinoma) Cisplatin-resistant Satraplatin and JM-118 were equally active in the resistant line as the parent line. Resistance was not mediated by MRP1, MDR1, or BCRP expression. nih.gov

Enhanced Delivery Strategies (e.g., Nanoparticle-Mediated Approaches)

To circumvent resistance mechanisms and improve the therapeutic index of satraplatin, enhanced delivery strategies using nanotechnology have been investigated in preclinical models. mdpi.com Nanoparticles can protect the drug from premature degradation and detoxification, control its release, and potentially target it to tumor tissues. mdpi.comresearchgate.net

One approach involved formulating satraplatin into nanoparticles (SatPt-NPs) using D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS)-based polymers. mdpi.comnih.gov This study aimed to overcome cisplatin resistance in ovarian cancer. The SatPt-NPs demonstrated comparable efficacy in the cisplatin-resistant A2780DDP cell line as in the sensitive A2780 line, indicating their potential to overcome this resistance. nih.gov The researchers suggested that this nanoparticle formulation helps evade detoxification by GSH. mdpi.comnih.gov

Another innovative strategy utilized Pluronic F127-based polyaniline nanoparticles to co-deliver satraplatin and an aminopyrrolic receptor. researchgate.net This system was designed for near-infrared (NIR) laser-induced drug release. The resulting nanoparticles (Pt-ARNPs) showed significantly more effective cytotoxicity against A549 lung cancer cells under laser irradiation compared to free satraplatin. researchgate.net Crucially, the Pt-ARNPs exhibited comparable cytotoxicity against both the standard A549 cells and the cisplatin-resistant A549/cis cells. researchgate.net This suggests that the combination of the aminopyrrolic receptor and the nanoparticle delivery system is a promising strategy to overcome platinum resistance. researchgate.net

These preclinical studies highlight the potential of nanoparticle-mediated delivery to enhance the efficacy of satraplatin, particularly in the context of drug-resistant cancers. By altering the drug's pharmacokinetics and cellular uptake, these advanced delivery systems can bypass common resistance mechanisms like drug efflux and intracellular detoxification. nih.govresearchgate.net

Table 2: Preclinical Studies of Nanoparticle-Mediated Satraplatin Delivery

Nanoparticle System Composition Cancer Model Key Findings Reference
SatPt-NPs Satraplatin with D-α-tocopheryl polyethylene glycol succinate (TPGS)-based polymers A2780 (ovarian) and A2780DDP (cisplatin-resistant ovarian) cell lines Exhibited comparable efficacy in both sensitive and cisplatin-resistant cell lines. Suggested to overcome resistance by evading GSH detoxification. mdpi.comnih.gov
Pt-ARNPs Pluronic F127-based polyaniline nanoparticles co-delivering satraplatin and an aminopyrrolic receptor A549 (lung) and A549/cis (cisplatin-resistant lung) cell lines Showed comparable cytotoxicity in both sensitive and cisplatin-resistant cells upon NIR laser irradiation (IC₅₀ = 2.7 μM). researchgate.net

Preclinical Combination Studies with Satraplatin

Synergistic Interactions with Conventional Chemotherapeutic Agents in In Vitro and Animal Models

Preclinical research has consistently demonstrated that satraplatin (B1681480) can produce additive or synergistic effects when combined with various conventional chemotherapy drugs. portico.org These studies have provided a strong rationale for the clinical investigation of satraplatin in combination regimens.

The combination of satraplatin with taxanes, such as paclitaxel (B517696) and docetaxel (B913), has shown significant promise in preclinical models.

Paclitaxel: In vivo studies using the H460 human non-small cell lung carcinoma xenograft model in nude mice revealed therapeutic synergy when satraplatin and paclitaxel were administered sequentially. biospace.com The most favorable outcomes were observed when paclitaxel was administered before satraplatin. biospace.com Further in vitro research demonstrated that sequential treatment with paclitaxel followed by JM-118, an active metabolite of satraplatin, resulted in a greater cell-killing effect than either drug alone in various tumor cell lines. biospace.com In prostate cancer models, the combination of paclitaxel and satraplatin was well-tolerated and led to a significant tumor growth delay, equivalent to a 3-log cell kill, which was superior to the effects of either single agent. ascopubs.org

Docetaxel: Strong synergistic effects were observed in vitro when PC-3 prostate cancer cells were treated with docetaxel followed by satraplatin or its metabolite, JM-118. ascopubs.orgaacrjournals.org An antagonistic effect was noted when the drugs were administered simultaneously, highlighting the importance of sequential administration. aacrjournals.org Preclinical studies have suggested that patients with tumors resistant to taxanes might still benefit from satraplatin treatment. aacrjournals.orggoogle.com The synergistic activity of docetaxel and satraplatin in preclinical models provided the foundation for their combined use in clinical trials for advanced solid tumors and metastatic castrate-resistant prostate cancer (CRPC). nih.gov

Table 1: Preclinical Studies of Satraplatin in Combination with Taxanes


Combination AgentModel SystemKey FindingsReference
PaclitaxelH460 Human Non-Small Cell Lung Carcinoma XenograftSequential administration resulted in therapeutic synergy. google.com
PaclitaxelPC-3 Prostate Cancer XenograftSuperior tumor growth delay compared to single agents. mdpi.com
DocetaxelPC-3 Prostate Carcinoma Cells (In Vitro)Strong synergism when docetaxel is administered before satraplatin.[9, 13]

The combination of satraplatin and gemcitabine (B846) has been explored based on the known synergy between platinum compounds and gemcitabine. nih.gov In preclinical studies using UM-UC-3 bladder cancer cells, the simultaneous combination of satraplatin and gemcitabine was often more effective than the individual drugs, though the effects were generally less than additive. nih.gov Despite this, the combination has been considered feasible and has shown potential antitumor activity, particularly in prostate cancer models. frontiersin.orgmdpi.com Clinical trials have proceeded based on the general synergy observed between platinum agents and gemcitabine. nih.gov

Preclinical studies have demonstrated therapeutic synergy with the combination of orally administered satraplatin and etoposide (B1684455) in a murine tumor model. nih.govresearchgate.net This combination was investigated based on the clinical success of regimens combining parenterally administered cisplatin (B142131) or carboplatin (B1684641) with etoposide. nih.govresearchgate.net A key finding was that the doses of each drug tolerated in the combination setting were significantly lower than their individual maximum tolerated doses. nih.govresearchgate.net

Combination with Radiotherapy in Preclinical Models

Satraplatin has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical models.

In a study using H460 human lung cancer xenografts, mice treated with both satraplatin and radiation exhibited greater tumor growth inhibition than with either treatment alone. nih.govresearchgate.net These in vivo results were supported by in vitro clonogenic assays using the same cell line. nih.govresearchgate.net These promising preclinical findings provided the rationale for clinical trials combining satraplatin with radiotherapy for non-small cell lung cancer. nih.govscirp.org

The radiosensitizing effects of platinum-based drugs like satraplatin are believed to stem from their interaction with DNA. The primary mechanism involves the formation of platinum-DNA adducts that distort the DNA structure, thereby inhibiting DNA replication and transcription. sci-hub.sepensoft.net It is proposed that when these platinum-DNA lesions are located near double-strand breaks induced by ionizing radiation, they interfere with DNA repair processes, such as non-homologous end-joining. sci-hub.se This interference with the repair of radiation-induced DNA damage enhances the lethal effects of radiation on cancer cells. sci-hub.se Satraplatin's ability to form DNA adducts that may evade recognition by some DNA repair proteins could contribute to its radiosensitizing properties. mdpi.compensoft.netnih.gov

Synergistic Interactions with Targeted Molecular Agents

Preclinical studies have also investigated the combination of satraplatin with targeted molecular agents.

Erlotinib (B232): In vitro studies have shown that sequential treatment with JM-118, the active metabolite of satraplatin, and the EGFR inhibitor erlotinib resulted in a greater cell-killing effect than either agent alone. biospace.com The degree of this antitumor effect varied depending on the cell line and the sequence of drug administration. biospace.com

Bevacizumab: The combination of satraplatin and the VEGF inhibitor bevacizumab has been evaluated in clinical trials, with preclinical rationale supporting the investigation of such combinations. portico.orgmdpi.com

Table 2: Preclinical Studies of Satraplatin in Combination with Targeted Agents


Combination AgentModel SystemKey FindingsReference
ErlotinibVarious Tumor Cell Lines (In Vitro)Sequential treatment with JM-118 and erlotinib showed a greater cell-killing effect than single agents. google.com

Combination with Epidermal Growth Factor Receptor (EGFR) Inhibitors (Erlotinib)

The combination of satraplatin's active metabolite, JM118, with erlotinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been evaluated in various cancer cell lines. aacrjournals.org Upregulation of signaling pathways downstream of EGFR, such as the Erk and p38 pathways, may contribute to resistance to platinum-based drugs. aacrjournals.org Therefore, inhibiting this pathway with erlotinib was investigated as a strategy to increase sensitivity to JM118. aacrjournals.org

Research findings demonstrated that the interaction between JM118 and erlotinib was synergistic in several cancer cell lines, including non-small cell lung cancer (A549), colon cancer (Lovo), and ovarian cancer. aacrjournals.orgnih.gov The synergy was most pronounced when cancer cells were pre-treated with JM118 before the addition of erlotinib. aacrjournals.orgnih.gov This sequential scheduling was associated with an increased formation of platinum-DNA adducts, a key mechanism of platinum drug activity. nih.govcancerindex.org

The median drug effect analysis is often used to quantify the nature of the drug interaction, where a Combination Index (CI) value of less than 0.9 indicates synergy. Studies showed that simultaneous exposure resulted in synergistic activity in A549 and Lovo cells, while pretreatment with JM118 led to synergism across all tested cell lines. aacrjournals.org

Table 1: Preclinical Synergy of JM118 (Satraplatin Metabolite) and Erlotinib
Cancer TypeCell LineInteraction ScheduleCombination Index (CI) ValueInteraction Effect
Non-Small Cell LungA549Simultaneous Exposure0.6Synergistic
ColonLovoSimultaneous Exposure0.8Synergistic
Various CancersA549, SW1573, Lovo, WiDr, A2780, 2008Pre-treatment with JM1180.5 - 0.9Synergistic
Cell lines tested include non-small cell lung cancer (A549, SW1573), colon cancer (Lovo, WiDr), and ovarian cancer (A2780, 2008). aacrjournals.org

Combination with Anti-angiogenic Agents (Bevacizumab)

The combination of satraplatin with anti-angiogenic agents, which inhibit the formation of new blood vessels that tumors need to grow, has also been explored. Bevacizumab is a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. nih.gov Preclinical synergy between platinum-based chemotherapies and bevacizumab has been noted, providing a strong rationale for investigating such combinations. nih.govebi.ac.uknih.gov

The proposed benefit of this combination is twofold. Bevacizumab's inhibition of VEGF can help normalize the tumor's vasculature, which may improve the delivery and penetration of chemotherapy agents like satraplatin to the tumor site. nih.gov Furthermore, satraplatin and its active metabolite, JM-118, have been shown to possess anti-angiogenic potential themselves, including the ability to inhibit the pro-angiogenic signal STAT3. nih.govdvm360.com This suggests that combining satraplatin with bevacizumab could result in a more comprehensive blockade of tumor angiogenesis through complementary mechanisms. While much of the investigation into this specific combination has moved into clinical trials, the foundation for these studies was based on the promising preclinical rationale of synergy between platinum agents and anti-angiogenic therapy. nih.govportico.org

Molecular Mechanisms Underpinning Combination Synergy

The synergistic effects observed in preclinical combination studies with satraplatin are underpinned by distinct molecular mechanisms.

When combined with the EGFR inhibitor erlotinib , the synergy appears to be driven by a multi-faceted mechanism. nih.govcancerindex.org Key findings include:

Increased DNA Adduct Formation : Pre-treatment with JM118 followed by erlotinib enhanced the formation of platinum-DNA adducts, which are the primary lesions that trigger cell death. nih.govebi.ac.uk

Cell Cycle Arrest : The combination led to an increased accumulation of cells in the G2/M phase of the cell cycle, a point at which cells are often more sensitive to DNA-damaging agents. nih.govcancerindex.org This was associated with the increased phosphorylation of cell cycle proteins CDK2 and CHK1. nih.gov

Enhanced Apoptosis : A significant increase in apoptosis, or programmed cell death, was observed in cells treated with the combination compared to single-agent treatment. nih.govcancerindex.org

Modulation of Signaling Pathways : The combination of JM118 and erlotinib was found to interfere with signaling pathways downstream of EGFR. aacrjournals.org Specifically, the combination enhanced the phosphorylation of Erk and Akt after short-term exposure. nih.gov An increase in phosphorylated Erk (p-Erk) was found to be related to a synergistic effect. aacrjournals.org Additionally, JM118 was shown to significantly decrease the phosphorylation of several other key signaling proteins, including PTEN, VEGFR, EPHA1, ERBB4, FGF-R, and STAT3. nih.govresearchgate.net

For the combination with the anti-angiogenic agent bevacizumab , the synergy is primarily attributed to different, yet complementary, mechanisms:

Inhibition of VEGF Signaling : Bevacizumab directly targets and inhibits VEGF, a critical signal for angiogenesis. nih.gov

Inhibition of STAT3 Signaling : Satraplatin has been shown to inhibit STAT3, another pathway involved in promoting angiogenesis, thus providing a dual-front attack on new blood vessel formation. nih.govdvm360.com

Improved Drug Delivery : By inhibiting VEGF, bevacizumab is thought to improve the efficiency of local vasculature, thereby enhancing the delivery of co-administered chemotherapy like satraplatin to the tumor tissue. nih.gov

Table 2: Summary of Molecular Mechanisms in Satraplatin Combination Studies
Combination AgentPrimary Molecular MechanismSupporting Findings
Erlotinib (EGFR Inhibitor)Increased DNA Adduct FormationEnhanced platinum binding to DNA. nih.govcancerindex.org
Cell Cycle ArrestIncreased G2/M phase accumulation; phosphorylation of CDK2 and CHK1. nih.govcancerindex.org
Enhanced ApoptosisIncreased programmed cell death. nih.govcancerindex.org
Signal Pathway ModulationEnhanced phosphorylation of Erk and Akt; decreased phosphorylation of PTEN, VEGFR, STAT3, etc. aacrjournals.orgnih.gov
Bevacizumab (Anti-angiogenic)Dual Anti-angiogenic BlockadeBevacizumab inhibits VEGF; Satraplatin inhibits STAT3. nih.govnih.govdvm360.com
Improved Chemotherapy DeliveryNormalization of tumor vasculature. nih.gov

Comparative Preclinical Research with Other Platinum Compounds

Distinguishing Satraplatin's Mechanisms from Cisplatin (B142131), Carboplatin (B1684641), and Oxaliplatin (B1677828)

Satraplatin (B1681480), a fourth-generation platinum(IV) compound, exhibits a distinct preclinical profile compared to the established platinum(II) agents cisplatin, carboplatin, and oxaliplatin. Its unique chemical structure, featuring a platinum(IV) core with axial acetate (B1210297) ligands and an ammine and a cyclohexylamine (B46788) ligand in the equatorial plane, underpins its different mechanisms of action, resistance profiles, and cellular processing.

Comparative Analysis of DNA Adduct Profiles and Stability

The cytotoxic activity of platinum-based drugs is primarily mediated through the formation of DNA adducts, which induce structural distortions in the DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis. While all platinum compounds form these adducts, the specific types and their structural conformations differ, influencing their biological consequences.

Cisplatin and carboplatin, which is a second-generation analog of cisplatin, form identical types of DNA adducts. nih.gov These are predominantly 1,2-intrastrand crosslinks between adjacent guanine (B1146940) residues (d(GpG)) and, to a lesser extent, between adenine (B156593) and guanine (d(ApG)). nih.gov These adducts cause the DNA to bend towards the major groove. nih.gov Oxaliplatin, a third-generation platinum drug, also forms similar intrastrand adducts. nih.gov However, due to its bulkier diaminocyclohexane (DACH) ligand, the resulting DNA adducts are more hydrophobic and create a different distortion in the DNA helix, bending it further than cisplatin-induced adducts. nih.gov

Satraplatin, being a Pt(IV) complex, is relatively inert and must be reduced to its active Pt(II) form, primarily the metabolite JM118, within the cell to bind to DNA. researchgate.netmuni.cz The DNA adducts formed by satraplatin's active metabolite are structurally distinct from those of cisplatin, carboplatin, and oxaliplatin. nih.govtandfonline.com The presence of the asymmetrical cyclohexylamine ligand in satraplatin leads to the formation of bulkier and structurally different DNA lesions. researchgate.netnih.gov These adducts cause a unique distortion of the DNA template, which is thought to be more resistant to repair. scirp.orgdovepress.com This altered adduct profile is a key factor in satraplatin's ability to overcome resistance to other platinum drugs. nih.govtandfonline.com

FeatureCisplatinCarboplatinOxaliplatinSatraplatin
Primary DNA Adducts 1,2-intrastrand d(GpG), d(ApG)1,2-intrastrand d(GpG), d(ApG)1,2-intrastrand d(GpG), d(ApG)Asymmetrical, bulky adducts
DNA Distortion Bending towards major grooveBending towards major grooveGreater bending than cisplatinUnique, more repair-resistant distortion
Ligand Influence Ammine ligandsCarboxylate ligandDiaminocyclohexane (DACH) ligandCyclohexylamine and acetate ligands
Precursor Form Pt(II)Pt(II)Pt(II)Pt(IV)

Differential Recognition by DNA Repair and Recognition Proteins

The cell possesses sophisticated DNA repair mechanisms to correct damage and maintain genomic integrity. The efficacy of platinum drugs is significantly influenced by how their respective DNA adducts are recognized and processed by these repair systems.

Cisplatin-DNA adducts are recognized by various cellular proteins, including the mismatch repair (MMR) system and high-mobility group (HMG) domain proteins. scirp.orgscirp.org The binding of HMG proteins to cisplatin adducts is thought to shield them from repair, thereby enhancing cytotoxicity. nih.gov Conversely, a proficient MMR system can recognize and attempt to repair cisplatin-induced lesions, and defects in MMR can lead to cisplatin resistance. muni.cz

Oxaliplatin-DNA adducts, due to their bulkier nature, are recognized less efficiently by the MMR system and HMG proteins compared to cisplatin adducts. nih.govnih.gov This differential recognition is a key reason why oxaliplatin can be effective in some cisplatin-resistant tumors. nih.gov

Satraplatin-induced DNA adducts exhibit a distinct pattern of recognition by cellular proteins. researchgate.netnih.gov Notably, these adducts are poorly recognized by the MMR proteins. scirp.orgscirp.orgnih.gov This evasion of MMR recognition is a significant mechanism by which satraplatin overcomes resistance to cisplatin and carboplatin. scirp.orgscirp.org Furthermore, some studies suggest that satraplatin-induced adducts are not effectively recognized by HMG proteins, which further distinguishes its mechanism from that of cisplatin. scirp.orgscirp.org The damage caused by satraplatin is, however, still subject to repair by the nucleotide excision repair (NER) pathway, similar to other platinum compounds. scirp.orgscirp.org

Protein/SystemCisplatin AdductsOxaliplatin AdductsSatraplatin Adducts
Mismatch Repair (MMR) RecognizedPoorly recognizedPoorly recognized scirp.orgscirp.orgnih.gov
High-Mobility Group (HMG) RecognizedPoorly recognized nih.govPoorly recognized scirp.orgscirp.org
Nucleotide Excision Repair (NER) Recognized and repairedRecognized and repairedRecognized and repaired scirp.orgscirp.org

Comparative Cellular Uptake, Efflux, and Intracellular Metabolism

The journey of a platinum drug from outside the cell to its nuclear DNA target involves cellular uptake, potential efflux, and intracellular metabolic activation. These processes vary significantly among the different platinum compounds.

Cisplatin and carboplatin are generally thought to enter cells through a combination of passive diffusion and active transport, with copper transporters like CTR1 playing a significant role in cisplatin uptake. nih.gov Reduced uptake or increased efflux, often mediated by transporters like ATP7A and ATP7B, is a major mechanism of resistance to these drugs. nih.gov

Oxaliplatin's uptake is also believed to involve both passive diffusion and transporters, and its greater lipophilicity compared to cisplatin may facilitate its entry into cells. nih.gov

Satraplatin, as a Pt(IV) complex, is more lipophilic and kinetically inert than its Pt(II) counterparts. researchgate.netpensoft.net This property allows for its oral administration. researchgate.net Upon entering the cell, satraplatin must be reduced to its active Pt(II) form, JM118. muni.cz This reduction is carried out by intracellular reducing agents such as glutathione (B108866) and ascorbic acid. muni.czpensoft.net Studies suggest that satraplatin itself is a poor substrate for organic cation transporters, which may play a more significant role in the uptake of its metabolite, JM118. acs.org The unique metabolic activation pathway of satraplatin contributes to its distinct pharmacological profile. muni.cz

FeatureCisplatinCarboplatinOxaliplatinSatraplatin
Uptake Mechanism Passive diffusion, CTR1Passive diffusionPassive diffusion, transportersOral absorption, cellular uptake of Pt(IV) complex
Efflux Mechanism ATP7A, ATP7BSimilar to cisplatinSimilar to cisplatinTo be fully elucidated
Intracellular Metabolism AquationAquationAquationReduction to active Pt(II) metabolite (JM118) muni.cz
Key Metabolite Aquated speciesAquated speciesAquated speciesJM118 muni.cz

Distinct Resistance Mechanisms and Cross-Resistance Patterns in Preclinical Models

The development of drug resistance is a major challenge in cancer chemotherapy. The distinct mechanisms of action of the various platinum compounds lead to different patterns of resistance and cross-resistance.

Resistance to cisplatin and carboplatin is often multifactorial and can involve reduced drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair. nih.govmdpi.com Due to their similar mechanisms of action, there is generally complete cross-resistance between cisplatin and carboplatin. nih.gov

Oxaliplatin was specifically developed to overcome cisplatin resistance. tandfonline.com Its different DNA adduct conformation and reduced recognition by the MMR system allow it to be active in many cisplatin-resistant cell lines, particularly in colorectal cancer. nih.govtandfonline.com

Satraplatin has demonstrated a significant ability to overcome resistance to cisplatin in a variety of preclinical models. nih.govtaylorandfrancis.com This lack of cross-resistance is attributed to several factors, including its different cellular uptake and metabolism, the formation of unique DNA adducts that evade MMR recognition, and potentially different detoxification pathways. nih.govnih.govresearchgate.net Satraplatin's efficacy in cisplatin-resistant models highlights its potential as a valuable agent in treating tumors that have acquired resistance to conventional platinum-based therapies. google.com

CompoundCross-Resistance with CisplatinKey Mechanisms of Overcoming Resistance
Carboplatin HighN/A (shares resistance mechanisms)
Oxaliplatin PartialDifferent DNA adduct conformation, reduced MMR recognition nih.govnih.gov
Satraplatin Low/NoneDifferent uptake/metabolism, unique DNA adducts, evasion of MMR nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies across Platinum(IV) Analogues

Structure-activity relationship (SAR) studies are crucial for the rational design of new and improved therapeutic agents. For platinum(IV) complexes, SAR studies have focused on how modifications to the chemical structure influence their stability, reduction potential, cellular uptake, and ultimately, their anticancer activity. nih.gov

The general structure of a Pt(IV) complex includes a central platinum atom, two axial ligands, and four equatorial ligands. The nature of these ligands significantly impacts the compound's properties.

Axial Ligands: The two axial ligands are released upon reduction of the Pt(IV) complex to the active Pt(II) species. scirp.org The nature of these ligands has a strong influence on the complex's reduction potential and lipophilicity. nih.govscirp.org For instance, complexes with carboxylate ligands in the axial positions, like the acetate groups in satraplatin, often exhibit favorable stability and can be tuned to have optimal reduction potentials for activation within the tumor microenvironment. nih.gov

Equatorial Ligands: The four equatorial ligands typically consist of two non-leaving groups (carrier ligands) and two leaving groups. The carrier ligands, such as the ammine and cyclohexylamine in satraplatin, remain attached to the platinum atom after reduction and influence the structure of the DNA adducts formed. pensoft.net The leaving groups are displaced to allow for DNA binding. The nature of the carrier ligands can affect the compound's cytotoxicity and resistance profile. researchgate.net For example, increasing the lipophilicity of the carrier ligand can sometimes lead to enhanced cellular uptake and cytotoxicity. researchgate.net

SAR studies on various platinum(IV) analogues have revealed that there is often a correlation between lipophilicity and cytotoxic activity. researchgate.net Furthermore, the rate of reduction of the Pt(IV) complex to its active Pt(II) form is a critical determinant of its efficacy, particularly in hypoxic (low oxygen) tumor environments. researchgate.net The design of novel Pt(IV) complexes continues to be an active area of research, with the goal of developing compounds with improved tumor selectivity, reduced side effects, and the ability to overcome drug resistance. researchgate.netresearchgate.netnih.gov

Future Directions and Emerging Research Avenues for Satraplatin

Advanced Molecular and Cellular Mechanism Elucidation

While the primary mechanism of satraplatin (B1681480) is understood to involve the formation of DNA adducts by its active platinum(II) metabolite, JM118, future research is aimed at a more granular understanding of its molecular interactions. Satraplatin's core activity stems from its reduction to reactive metabolites that form inter- and intra-strand crosslinks with DNA, distorting the helical structure. This damage inhibits DNA replication and transcription, triggering cell cycle arrest, primarily at the G2/M phase, and ultimately leading to apoptosis patsnap.comnih.gov.

A key area of advanced research is understanding how the unique, asymmetrical DNA adducts formed by satraplatin's active metabolites evade cellular repair mechanisms. Unlike the symmetric adducts of cisplatin (B142131), those from satraplatin are less readily recognized by components of the DNA mismatch repair (MMR) system and high-mobility group (HMG) proteins patsnap.comnih.gov. This differential recognition is a critical factor in satraplatin's ability to overcome cisplatin resistance patsnap.comnih.gov. Further elucidation of these interactions at the atomic level could reveal precise structural details that govern repair protein binding and evasion.

Beyond DNA damage, researchers are investigating satraplatin's impact on other cellular pathways. Studies in colorectal cancer cells have shown that satraplatin can potentiate apoptosis through multiple death pathways, including the upregulation of cyclin B1, p21(waf/cip1), and the induction of p53-related genes and its microRNA target, miR-34a, independently of p53 status mdpi.com. This suggests a broader mechanism of action that is not solely reliant on a functional p53 pathway, a common point of resistance to other chemotherapies. Advanced proteomic and transcriptomic analyses are needed to map the full spectrum of signaling cascades affected by satraplatin, potentially identifying novel targets and synergistic combination strategies.

Cellular uptake and trafficking are also areas of intensive study. Satraplatin, as a Pt(IV) prodrug, is relatively inert and can be absorbed orally nih.gov. Its cellular entry is thought to occur via passive diffusion, differing from the active transport mechanisms implicated for cisplatin acs.orgresearchgate.net. However, its primary active metabolite, JM118, is a substrate for organic cation transporters, which may play a significant role in its cytotoxicity researchgate.netxray.cz. Further research is required to fully characterize the transporters involved in the influx and efflux of satraplatin's metabolites and how their expression levels correlate with drug sensitivity and resistance across different cancer types.

Exploration of Novel Drug Delivery Systems and Formulations for Enhanced Preclinical Efficacy

As a Pt(IV) prodrug, satraplatin is kinetically inert, which allows for oral administration but also necessitates intracellular reduction for activation. A key challenge is ensuring the drug reaches the tumor in its inactive state, avoiding premature reduction and off-target reactions. Novel drug delivery systems offer a promising strategy to protect satraplatin, enhance its tumor-specific delivery, and overcome resistance mechanisms.

Nanoparticle-based formulations are at the forefront of this research. One study successfully encapsulated satraplatin into nanoparticles (SatPt-NPs) formulated with D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS)-based polymers patsnap.com. This nanoformulation was designed to improve water solubility, protect the drug from premature activation, and maximize internalization into cancer cells patsnap.com.

The preclinical efficacy of these SatPt-NPs was demonstrated in cisplatin-resistant ovarian cancer cells (A2780DDP). The key findings include:

Overcoming Resistance : SatPt-NPs exhibited significant cytotoxicity in cisplatin-resistant cells, with an IC50 value comparable to that in the sensitive parent cell line (A2780) patsnap.comacs.org. This suggests the nanoparticle formulation helps to bypass the mechanisms conferring cisplatin resistance.

Evading Detoxification : A major mechanism of platinum drug resistance is detoxification by intracellular glutathione (B108866) (GSH) patsnap.com. When GSH levels were depleted using buthionine sulfoximine (B86345) (BSO), the cytotoxicity of cisplatin increased significantly. In contrast, the IC50 of SatPt-NPs was only minimally affected, indicating that the nanoparticle delivery system effectively shields satraplatin from GSH-mediated detoxification patsnap.comacs.org.

Enhanced Cellular Uptake : The nanoparticle formulation facilitates drug internalization through endocytosis, leading to higher intracellular accumulation compared to the free drug, thereby maximizing drug uptake in both sensitive and resistant cell lines patsnap.com.

Future research in this area will likely explore the functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides) to further enhance tumor specificity. Additionally, stimuli-responsive systems, such as nanoparticles that release their payload in the acidic tumor microenvironment or upon exposure to specific enzymes overexpressed in cancer cells, could provide another layer of targeted delivery and controlled release. Co-delivery systems that encapsulate satraplatin with other agents, such as those that inhibit DNA repair or modulate apoptotic pathways, are also a promising avenue for creating synergistic therapeutic effects pensoft.net.

Compound/FormulationCell LineConditionIC50 (µM)Source
CisplatinA2780 (sensitive)- BSO2.43 patsnap.com
CisplatinA2780 (sensitive)+ BSO1.14 patsnap.com
SatPt-NPsA2780 (sensitive)- BSO0.178 patsnap.com
SatPt-NPsA2780 (sensitive)+ BSO0.133 patsnap.com
SatPt-NPsA2780DDP (cisplatin-resistant)Comparable efficacy to A2780 patsnap.comacs.org

Integration of Advanced Computational Modeling and Artificial Intelligence in Satraplatin Drug Design

Advanced computational methods are becoming indispensable tools in modern drug discovery and development, and their application to satraplatin is poised to unlock new therapeutic opportunities. These techniques allow for the detailed investigation of molecular interactions and the prediction of drug behavior, accelerating research and guiding the design of next-generation platinum agents.

Density Functional Theory (DFT) has been employed to study the fundamental properties of satraplatin. DFT calculations are used to optimize the molecular structure and investigate its electronic properties, such as the frontier molecular orbitals (HOMO-LUMO gap) patsnap.comnih.gov. These studies provide insights into the compound's chemical reactivity and stability patsnap.comacs.orgresearchgate.net. For instance, theoretical DFT investigations have explored how the acidic environment of the stomach could impact satraplatin's reactivity, showing that acidity can lower the energy barrier for the hydrolysis of its acetate (B1210297) ligands—a key step in its eventual activation acs.orgresearchgate.net.

Molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are used to model the interaction of satraplatin and its metabolites with their primary biological target, DNA patsnap.comnih.gov. Molecular docking studies have predicted the binding mechanisms and affinities of satraplatin with DNA structures, with one study calculating a binding energy of -5.06 kcal/mol patsnap.comnih.gov. QM/MM methods offer a more sophisticated approach by treating the drug and its immediate binding site with high-level quantum mechanics while the surrounding protein or DNA environment is handled with more computationally efficient molecular mechanics nih.govnih.govmdpi.com. This allows for a detailed analysis of the covalent bond formation between the platinum center and DNA bases, helping to rationalize the structural basis for the drug's efficacy and its ability to evade repair nih.gov.

Q & A

Q. What distinguishes Satraplatin’s mechanism of action from cisplatin in preclinical models?

Satraplatin, unlike cisplatin, forms distinct platinum-DNA adducts that evade recognition by DNA mismatch repair proteins, reducing resistance mechanisms in certain cancer cell lines. Preclinical studies often use comparative cytotoxicity assays (e.g., IC50 determinations) in genetically diverse cell lines to evaluate these differences. For example, in diffuse large B-cell lymphoma (DLBCL) models, Satraplatin demonstrated sub-micromolar IC50 values, outperforming cisplatin in cell lines like OCI-LY3 and OCI-LY7 . Experimental validation includes measuring DNA adduct persistence via mass spectrometry and correlating adduct formation with apoptosis markers.

Q. What in vitro models are recommended for assessing Satraplatin’s efficacy in hematological malignancies?

Standard models include lymphoma cell lines (e.g., DLBCL, T-cell lymphoma) and primary patient-derived cells. Researchers should prioritize cell lines with defined genetic alterations (e.g., BCL2 mutations, 9p21 deletions) to assess Satraplatin’s selective cytotoxicity. Dose-response curves and clonogenic survival assays are critical for quantifying efficacy, with IC50 values below 1 µM indicating high sensitivity . Comparative studies with cisplatin and carboplatin are essential to highlight Satraplatin’s unique activity in lymphoid malignancies.

Q. How does Satraplatin’s pharmacokinetic profile influence experimental design in oral administration studies?

Researchers must account for Satraplatin’s oral bioavailability and lipophilicity, which enhance blood-brain barrier penetration. Preclinical studies in models of CNS lymphomas should include pharmacokinetic analyses (e.g., plasma concentration-time curves) and tissue distribution assays. Dosing regimens should mirror clinical protocols (e.g., 100 mg/m² daily for 5 days) to ensure translational relevance .

Advanced Research Questions

Q. How can contradictions between PSA response rates and overall survival (OS) in metastatic castration-resistant prostate cancer (mCRPC) trials be resolved?

Contradictions arise when PSA declines (a surrogate endpoint) do not translate to OS benefits. Methodological solutions include:

  • Biomarker stratification : Analyze RNA-based signatures (e.g., 6-gene blood RNA scores) or serum TIMP-1 levels to identify subgroups with true clinical benefit .
  • Time-to-event analysis : Use Cox proportional hazards models to evaluate whether PSA progression precedes radiological progression, as seen in non-responders .
  • Composite endpoints : Combine PSA response with imaging-based progression-free survival (PFS) to improve prognostic accuracy.

Q. What experimental strategies identify genetic biomarkers predictive of Satraplatin sensitivity?

A systematic approach involves:

  • CRISPR/Cas9 screens : Knock out candidate genes (e.g., MTAP, BCL2) in sensitive/resistant cell lines to validate their role in Satraplatin response .
  • Copy-number variation (CNV) analysis : Use SNP arrays or whole-genome sequencing to detect 9p21 deletions, which correlate with enhanced sensitivity in lymphoma models .
  • Transcriptomic profiling : Compare RNA-seq data from responders vs. non-responders to identify overexpression of resistance genes (e.g., TULP3) or deficiency in MTAP .

Q. How can researchers address the limited predictive value of in vitro models for Satraplatin’s hematotoxicity in clinical trials?

  • Primary hematopoietic cell assays : Test Satraplatin’s toxicity on CD34+ stem cells to model myelosuppression risks.
  • In vivo validation : Use patient-derived xenografts (PDXs) with humanized bone marrow to recapitulate hematological adverse events .
  • Genetic linkage studies : Investigate associations between BCL2 mutations (linked to Satraplatin sensitivity) and hematotoxicity using whole-exome sequencing of trial participants .

Data Contradictions and Resolution

Q. Why do some studies report Satraplatin’s high cytotoxicity in vitro but modest clinical efficacy?

Discrepancies may stem from tumor microenvironment factors (e.g., hypoxia, stromal interactions) not captured in monolayer cultures. Advanced models like 3D organoids or co-culture systems with fibroblasts can improve translational accuracy. Additionally, clinical trial designs should integrate pharmacodynamic biomarkers (e.g., platinum-DNA adduct quantification in biopsies) to confirm target engagement .

Q. How should conflicting data on MTAP’s role as a resistance biomarker be reconciled?

While MTAP deletion enhances Satraplatin sensitivity in lymphoma, overexpression in solid tumors may confer resistance. Researchers should perform tissue-specific analyses using immunohistochemistry (IHC) or RNA in situ hybridization. Functional studies (e.g., MTAP knockdown in resistant cell lines) can clarify context-dependent mechanisms .

Methodological Guidelines

Q. What statistical methods are recommended for analyzing Satraplatin’s time-to-progression data?

Use Kaplan-Meier survival curves with log-rank tests to compare responder vs. non-responder cohorts. For multivariate analysis, Cox regression models should adjust for covariates like baseline PSA levels, prior platinum exposure, and genetic biomarkers .

Q. How can researchers optimize combination therapy studies with Satraplatin?

Preclinical synergy screens (e.g., Chou-Talalay assays) should test Satraplatin with taxanes or PARP inhibitors. In clinical trials, phase I/II adaptive designs with Bayesian dose escalation can identify safe and effective combinations. Prioritize combinations that exploit Satraplatin’s unique mechanism, such as pairing with radiation in MYD88-mutated lymphomas .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.